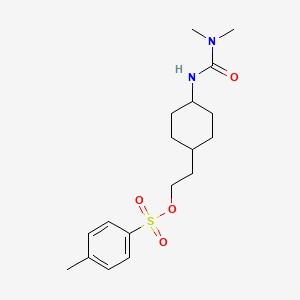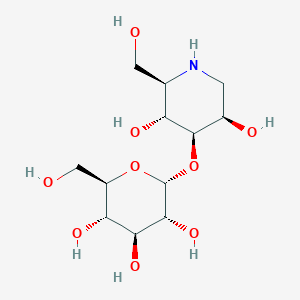![molecular formula C13H8BrN4NaO3 B13436923 sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione is a complex organic compound featuring a unique combination of oxazole and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through a cyclization reaction involving a bromophenyl derivativeThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve solvents like dichloromethane or ethanol and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce imidazole derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Wirkmechanismus
The mechanism of action of sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of oxygen in the ring.
Imidazoles: Share the imidazole ring but lack the oxazole moiety.
Oxazoles: Contain the oxazole ring but do not have the imidazole component.
Uniqueness
Sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione is unique due to its combination of oxazole and imidazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8BrN4NaO3 |
|---|---|
Molekulargewicht |
374.10 g/mol |
IUPAC-Name |
sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-;/i7+1,11+1,13+1; |
InChI-Schlüssel |
PHJRJPWBPXLNAJ-WKBXSUFXSA-M |
Isomerische SMILES |
[13CH2]1[13C](=O)[N-][13C](=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Kanonische SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
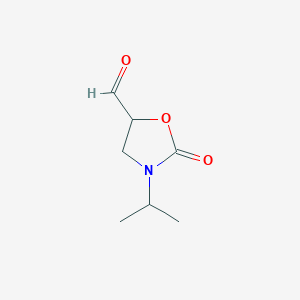
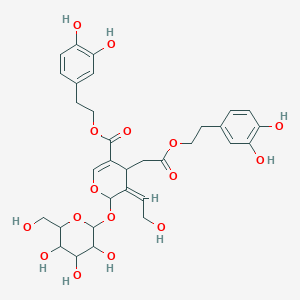

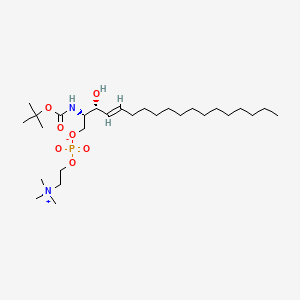
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)

![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
